molecular formula C22H24N6O2 B2668954 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide CAS No. 1189734-63-1

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide

Cat. No. B2668954
CAS RN: 1189734-63-1
M. Wt: 404.474
InChI Key: MDBSNGDIVXSWLB-UHFFFAOYSA-N
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Description

The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of novel compounds, evaluated against HepG2, HCT-116, and MCF-7 cells . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .


Molecular Structure Analysis

The molecular structure of these compounds allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include oxidative intramolecular cyclization . The reaction mechanisms and conditions would need to be further investigated for a more detailed understanding.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on the specific substituents present in the molecule. For example, the parent 1H-1,2,4-triazole is a white powder solid, very soluble in water and also soluble in organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds involves DNA intercalation . This means that the compounds can insert themselves between the base pairs of the DNA, disrupting its structure and function. This property is particularly useful in the context of anticancer agents .

Future Directions

The future directions for this compound and its derivatives involve further design, optimization, and investigation to produce more potent anticancer analogs . The analysis results are helpful to promote the modification of the inhibitor framework and to provide a reference for the construction of new and promising inhibitor compounds .

properties

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-13-10-14(2)19(15(3)11-13)24-18(29)12-27-22(30)28-17-9-7-6-8-16(17)23-20(26(4)5)21(28)25-27/h6-11H,12H2,1-5H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSNGDIVXSWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide

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